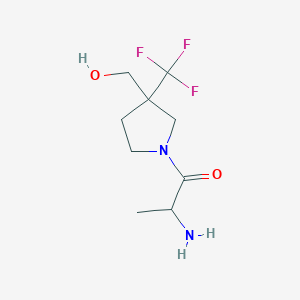
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Molecular Structures
- The synthesis and characterization of Schiff base ligands derived from unsymmetrical tripodal amines, including compounds related to the query compound, have been explored for their ability to form complexes with Cu(II) metal ions. These studies reveal the importance of arm length and molecular interactions in the formation of mononuclear and dinuclear complexes, which are significant for understanding coordination chemistry and designing new materials with specific properties (Keypour et al., 2015).
Synthetic Applications and Biological Molecules
- The synthesis of β-hydroxy-α-amino acids using recombinant d-threonine aldolase has been demonstrated, showing the importance of these intermediates in the development of pharmaceutical compounds. This research highlights the efficiency of enzymatic processes in creating complex molecules with high purity and yield, which is crucial for drug synthesis and development (Goldberg et al., 2015).
Pyrrolidine Derivatives and Medicinal Chemistry
- Studies on the synthesis of pyrrolidine derivatives, including those related to the query compound, emphasize their significance in pharmaceutical sciences. These compounds are valuable in the creation of new medicinal molecules due to their presence in many biologically active molecules and natural products. The versatility in substituting pyrrolidin-2-ones allows for the synthesis of compounds with enhanced biological activity, demonstrating the potential for developing new drugs (Rubtsova et al., 2020).
Pharmacological Characterization
- The pharmacological characterization of compounds structurally similar to the query compound has been conducted to explore their potential as drug candidates. For example, studies on κ-opioid receptor antagonists reveal their selectivity and efficacy, which could lead to new treatments for depression and addiction disorders. This research underscores the therapeutic potential of such compounds in addressing significant health issues (Grimwood et al., 2011).
Pyrrole and Pyrrole Derivatives
- Pyrrole derivatives, including those related to the query compound, are fundamental in synthesizing biologically important molecules like heme and chlorophyll. The extensive delocalization in pyrrole systems accounts for their aromatic character and lack of basicity. These derivatives play crucial roles in various synthetic reactions and have applications ranging from solvents and wetting agents to intermediates in the production of pharmaceuticals and dyes (Anderson & Liu, 2000).
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-6(13)7(16)14-3-2-8(4-14,5-15)9(10,11)12/h6,15H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNFXVZGPERIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(CO)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)
![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)
